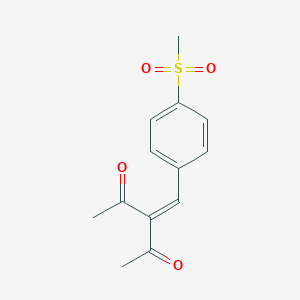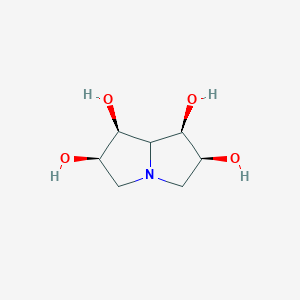
1,2,6,7-Tetrahydroxypyrrolizidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6,7-Tetrahydroxypyrrolizidine (THP) is a natural compound found in various plant species, including those of the Boraginaceae, Compositae, and Leguminosae families. THP is known for its unique chemical structure, which consists of a pyrrolizidine ring system with four hydroxyl groups attached to it. THP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and ecology.
作用機序
The mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have various biochemical and physiological effects. In animal studies, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to cause liver damage and can be toxic at high doses. 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have mutagenic and carcinogenic properties in vitro. However, 1,2,6,7-Tetrahydroxypyrrolizidine has also been shown to have anti-inflammatory and anti-cancer properties, as well as potential therapeutic applications for liver diseases.
実験室実験の利点と制限
1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, including its availability from natural sources and its unique chemical structure. However, 1,2,6,7-Tetrahydroxypyrrolizidine can be difficult to synthesize and can be toxic at high doses, which can limit its use in certain experiments. 1,2,6,7-Tetrahydroxypyrrolizidine also has mutagenic and carcinogenic properties, which can pose a risk to researchers working with the compound.
将来の方向性
There are several future directions for research on 1,2,6,7-Tetrahydroxypyrrolizidine. One area of research is the development of new synthesis methods for 1,2,6,7-Tetrahydroxypyrrolizidine that are more efficient and less toxic. Another area of research is the identification of new applications for 1,2,6,7-Tetrahydroxypyrrolizidine, such as its use in the treatment of other diseases or as a natural pesticide. Additionally, further research is needed to fully understand the mechanism of action of 1,2,6,7-Tetrahydroxypyrrolizidine and its potential risks and benefits for human health and the environment.
Conclusion
In conclusion, 1,2,6,7-Tetrahydroxypyrrolizidine is a natural compound with a unique chemical structure that has been the subject of extensive scientific research. 1,2,6,7-Tetrahydroxypyrrolizidine has potential applications in various fields, including medicine, agriculture, and ecology. While 1,2,6,7-Tetrahydroxypyrrolizidine has several advantages for lab experiments, such as its availability from natural sources and its unique chemical structure, it can also be difficult to synthesize and can be toxic at high doses. Further research is needed to fully understand the potential risks and benefits of 1,2,6,7-Tetrahydroxypyrrolizidine for human health and the environment.
合成法
1,2,6,7-Tetrahydroxypyrrolizidine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 1,2,6,7-Tetrahydroxypyrrolizidine involves the reaction of pyrrolidine with formaldehyde and sodium hydroxide, followed by oxidation with potassium permanganate. The extraction of 1,2,6,7-Tetrahydroxypyrrolizidine from natural sources involves the isolation of the compound from plants that contain it, such as Crotalaria species.
科学的研究の応用
1,2,6,7-Tetrahydroxypyrrolizidine has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use as a therapeutic agent for liver diseases, such as hepatitis and cirrhosis. In agriculture, 1,2,6,7-Tetrahydroxypyrrolizidine has been shown to have insecticidal properties and can be used as a natural pesticide. 1,2,6,7-Tetrahydroxypyrrolizidine has also been studied for its potential use in ecological restoration, as it can be used to control invasive plant species.
特性
CAS番号 |
129415-27-6 |
|---|---|
製品名 |
1,2,6,7-Tetrahydroxypyrrolizidine |
分子式 |
C7H13NO4 |
分子量 |
175.18 g/mol |
IUPAC名 |
(1R,2S,6R,7S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2/t3-,4+,5?,6-,7+ |
InChIキー |
CXWWINPFWYPLRL-PNYSXETKSA-N |
異性体SMILES |
C1[C@H]([C@H](C2N1C[C@@H]([C@@H]2O)O)O)O |
SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
正規SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
同義語 |
1,2,6,7-tetrahydroxypyrrolizidine 1,2,6,7-THPZ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



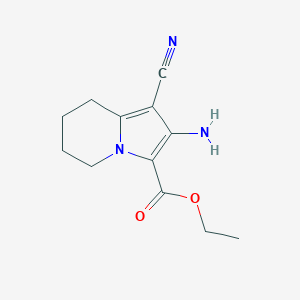

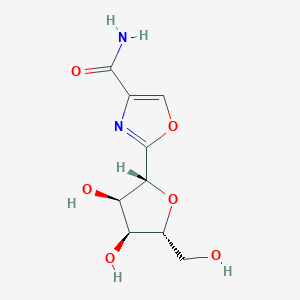
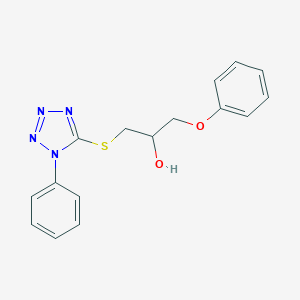

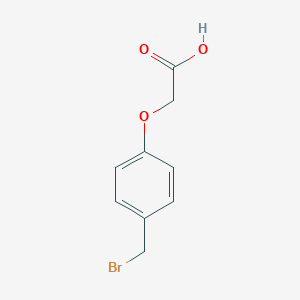
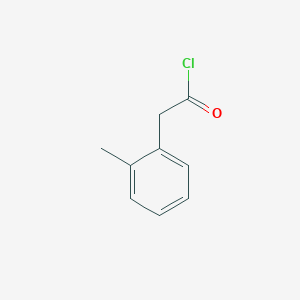

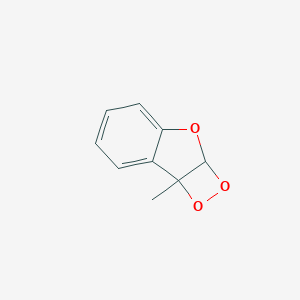

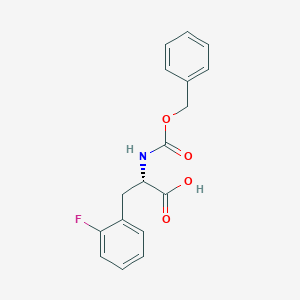
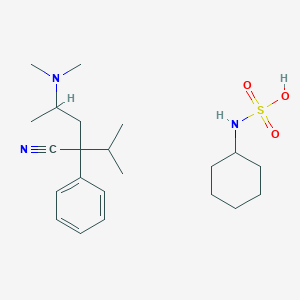
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
